5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one
Description
Properties
CAS No. |
5416-75-1 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-hydroxy-3,3-diphenyl-1-benzofuran-2-one |
InChI |
InChI=1S/C20H14O3/c21-16-11-12-18-17(13-16)20(19(22)23-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,21H |
InChI Key |
SBOKTDICUARUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)O)OC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism Summary
- The reaction initiates with a Diels–Alder cycloaddition between 3-hydroxy-2-pyrone and a nitroalkene.
- This is followed by elimination of nitrous acid.
- A retro-cycloaddition step then yields a substituted phenol intermediate.
- Under acidic conditions, this phenol undergoes cyclization to form the benzofuranone core.
Key Features
- The reaction exhibits high regioselectivity (regioisomeric ratio ~200:1).
- It tolerates a wide range of substituents on the pyrone and nitroalkene partners.
- The benzofuranone products can be further derivatized to benzofurans via standard transformations like Wittig olefination, triflate formation, and cross-coupling reactions.
Experimental Optimization for Benzofuranone Synthesis
| Entry | Reagents and Conditions | Temperature (°C) | Time (h) | Yield of Benzofuranone (%) | Notes |
|---|---|---|---|---|---|
| 1 | AlCl3 (10 mol %) | 150 | 2 | 15 | Initial conditions; phenol formed faster (53%) |
| 2 | AlCl3 (10 mol %) | 150 | 24 | 45 | Extended reaction time |
| 3 | AlCl3 (10 mol %), TFA (10 mol %) | 150 | 1 | 42 | Combined Lewis and protic acid |
| 4 | AlCl3 (10 mol %), TFA (10 mol %) | 110 | 24 | 58 | Lower temperature improved yield |
| 5 | Stepwise: AlCl3 then TFA | 120 | 20 | 53 | No improvement over combined addition |
| 6 | AlCl3 (10 mol %), TFA (20 mol %) | 120 | 20 | 64 | Optimal yield |
| 7 | PhB(OH)2 (10 mol %), TFA (20 mol %) | 120 | 20 | 55 | Boronic acid as Lewis acid |
| 8 | BF3·OEt2 (10 mol %) | 120 | 6 | 52 | Boron trifluoride Lewis acid |
| 9 | Me2AlCl (10 mol %), TFA (20 mol %) | 100 | 2.5 | 30 | Lower yield with dimethylaluminum chloride |
| 10 | AlCl3 (10 mol %), p-Toluenesulfonic acid | 120 | 6 | 33 | Alternative protic acid |
| 11 | AlCl3 (10 mol %), HCl (1 equiv) | 150 | 1.5 | 32 | Hydrochloric acid as protic acid |
| 12 | AlCl3 (10 mol %), Cl3CCO2H (20 mol %) | 150 | 3 | 35 | Trichloroacetic acid |
| 13 | AlCl3 (10 mol %), TFA (20 mol %), 4 Å MS | 120 | 27 | 19 | Molecular sieves decreased yield |
| 14 | AlCl3 (10 mol %), TFA (20 mol %) (BuCN solvent) | 120 | 20 | 64 | Solvent variation did not improve yield |
Table 1: Optimization of reaction conditions for benzofuranone synthesis from 3-hydroxy-2-pyrone and nitroalkene.
Substrate Scope and Substituent Effects
The method tolerates various substituents on the pyrone ring, including methyl, branched alkyl, and phenyl groups, producing corresponding 4-substituted benzofuranones in moderate to good yields. Multi-substituted benzofuranones were also synthesized, including 5,6-disubstituted and trisubstituted derivatives, demonstrating the method's versatility and regioselectivity.
Synthetic Utility of Benzofuranone Products
The benzofuranone products serve as valuable intermediates for further functionalization:
| Transformation | Product Type | Reaction Conditions / Reagents |
|---|---|---|
| Wittig olefination | 2,4,7-Trisubstituted benzofuran | Standard Wittig reagents |
| Triflate formation | Benzofuran triflate | Standard triflation reagents |
| Reduction | Parent benzofuran | Reduction of triflate intermediate |
| Sonogashira coupling | 2-Alkynyl benzofuran | Pd-catalyzed coupling with terminal alkynes |
| Suzuki–Miyaura coupling | 2-Aryl benzofuran | Pd-catalyzed arylation of triflate |
Table 2: Examples of benzofuranone product transformations to substituted benzofurans.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
5-Hydroxy-3-phenyl-2(3H)-benzofuranone (CAS 29001-15-8)
- Molecular Formula : C₁₄H₁₀O₃
- Molar Mass : 226.23 g/mol
- Key Differences: Lacks one phenyl group at position 3 compared to the target compound.
5-Hydroxy-3,3-dimethyl-1-benzofuran-2-one (CAS 26172-13-4)
- Molecular Formula : C₁₀H₁₀O₃
- Molar Mass : 178.18 g/mol
- Key Differences : Methyl groups replace phenyl substituents at position 3, significantly lowering molecular weight and altering electronic properties. This structure is associated with reduced thermal stability (lower boiling point) compared to diphenyl derivatives .
5-Hydroxy-3,4-diphenylfuran-2(5H)-one
- Molecular Formula : C₂₀H₁₄O₃
- Molar Mass : 302.32 g/mol
- Key Differences : Diphenyl groups are at positions 3 and 4 instead of 3,3. This positional isomerism may affect reactivity in cycloaddition or oxidation reactions .
Bioactive Analogues
4,6-Dihydroxybenzofuran-3(2H)-one
- Source : Isolated from Coprinus comatus fungi.
- Activity : Exhibits nematotoxic effects by immobilizing Panagrellus redivivus nematodes.
- Key Differences : Lacks phenyl substituents, suggesting that the diphenyl groups in the target compound may enhance binding affinity to biological targets through hydrophobic interactions .
3-(1-Hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one
Table 1: Comparative Analysis of Key Properties
Key Research Findings
Biological Activity: Diphenyl-substituted benzofuranones exhibit enhanced bioactivity due to increased lipophilicity, which improves membrane penetration .
Thermal Stability : The 3,3-diphenyl substitution in the target compound contributes to higher boiling points compared to methyl or single-phenyl analogues .
Crystallography : Derivatives like 5-methoxy-2-benzofuran-1(3H)-one have been structurally resolved using SHELX software, highlighting the role of substituents in crystal packing .
Biological Activity
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one (commonly referred to as benzofuranone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one is . Its structure features a benzofuran core with hydroxyl and phenyl substituents that contribute to its bioactivity.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Activity
A study conducted by Flynn et al. demonstrated that derivatives of benzofuran showed significant antiproliferative activity against human cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells. The introduction of specific substituents on the benzofuran ring enhanced the activity, indicating a structure-activity relationship (SAR) that can be exploited for drug development .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HeLa | 12.5 | Induces apoptosis |
| Compound 2 | K562 | 16.4 | Inhibits AKT signaling |
| Compound 3 | A549 | 10.0 | Causes mitotic catastrophe |
Antibacterial and Antifungal Activity
In addition to its anticancer properties, 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one has demonstrated antibacterial and antifungal activities. Research has shown that compounds in this class can inhibit the growth of various pathogenic bacteria and fungi.
Research Findings
A study highlighted the antibacterial efficacy of benzofuran derivatives against strains such as Staphylococcus aureus and Escherichia coli. The presence of hydroxyl groups was found to enhance their antimicrobial properties significantly .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| S. aureus | 32 µg/mL | Effective |
| E. coli | 64 µg/mL | Moderate |
| C. albicans | 16 µg/mL | Effective |
The biological activity of 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one is attributed to several mechanisms:
- Apoptosis Induction : Certain derivatives trigger programmed cell death in cancer cells.
- Inhibition of Key Signaling Pathways : Inhibition of pathways like AKT has been noted in some studies, leading to reduced cell proliferation.
- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes contributes to its antibacterial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
